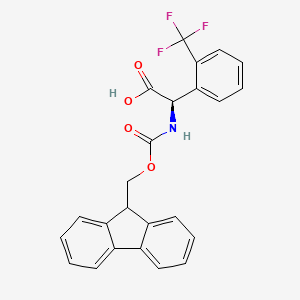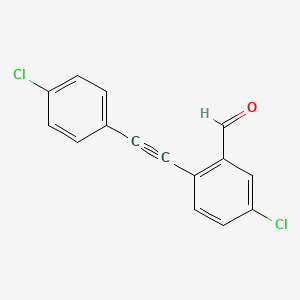
5-Chloro-2-((4-chlorophenyl)ethynyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-((4-chlorophenyl)ethynyl)benzaldehyde is an organic compound with the molecular formula C15H8Cl2O. It is a derivative of benzaldehyde, featuring both chloro and ethynyl substituents on the aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((4-chlorophenyl)ethynyl)benzaldehyde typically involves the Sonogashira coupling reaction. This reaction couples an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and the reaction is carried out under an inert atmosphere, typically nitrogen or argon .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-((4-chlorophenyl)ethynyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 5-Chloro-2-((4-chlorophenyl)ethynyl)benzoic acid
Reduction: 5-Chloro-2-((4-chlorophenyl)ethynyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2-((4-chlorophenyl)ethynyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-((4-chlorophenyl)ethynyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The chloro and ethynyl substituents can influence the reactivity and selectivity of these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-Chlorophenyl)ethynyl)benzaldehyde
- 5-Bromo-2-((4-bromophenyl)ethynyl)benzaldehyde
- 5-Iodo-2-((4-iodophenyl)ethynyl)benzaldehyde
Uniqueness
The combination of these substituents makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C15H8Cl2O |
|---|---|
Poids moléculaire |
275.1 g/mol |
Nom IUPAC |
5-chloro-2-[2-(4-chlorophenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C15H8Cl2O/c16-14-6-2-11(3-7-14)1-4-12-5-8-15(17)9-13(12)10-18/h2-3,5-10H |
Clé InChI |
HEHSKLHZSHDMQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=C(C=C(C=C2)Cl)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


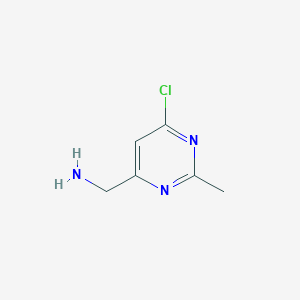
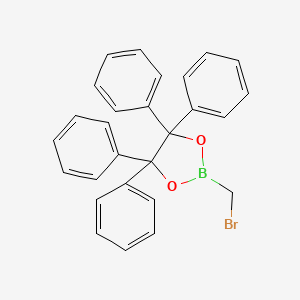
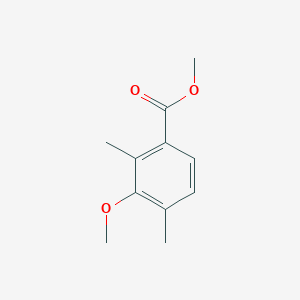
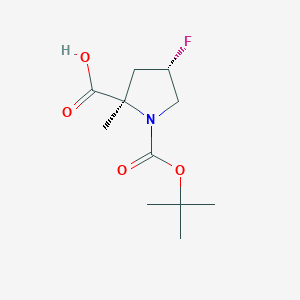
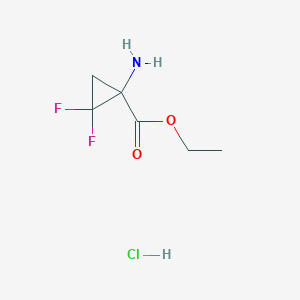
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
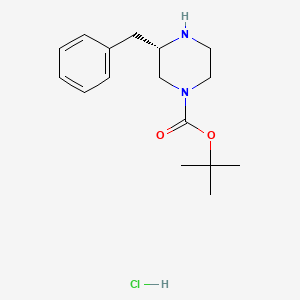
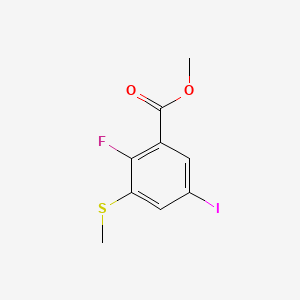
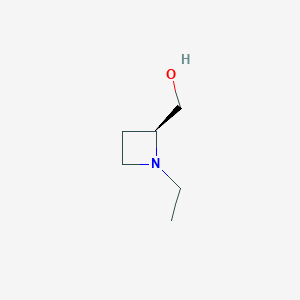
![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
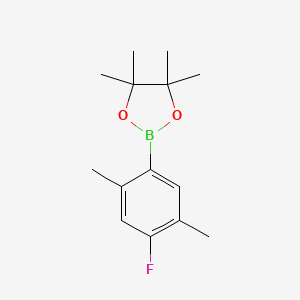
![(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14025184.png)

